Cefixime Methyl Ester

Descripción general

Descripción

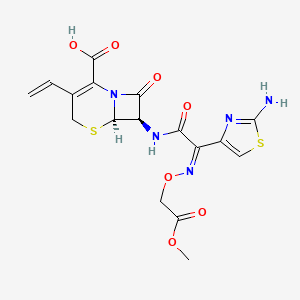

Cefixime Methyl Ester (CAS: 88621-01-6, molecular formula: C₁₇H₁₇N₅O₇S₂) is a critical intermediate in the synthesis of the third-generation cephalosporin antibiotic Cefixime (CAS: 79350-37-1) . It is formed during the acylation step of 7-amino-3-vinyl-cephalanic acid (7-AVCA) with a sulfur-phosphorus active ester, followed by hydrolysis to yield the active pharmaceutical ingredient (API) . The methyl ester derivative improves synthetic efficiency by simplifying purification and reducing toxic by-products (e.g., diethylphosphate) compared to other esterification methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cefixime Methyl Ester involves several steps, starting from the preparation of 7-aminocephalosporanic acid (7-AVCA). The process includes:

Amidation Reaction: The amidation of 7-AVCA with (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid (MICA) sulfur-phosphorous active ester to form this compound.

Hydrolysis: The this compound is then hydrolyzed to obtain Cefixime.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of penicillin acylase to substitute trifluoroacetic acid, ensuring an environmentally friendly process by avoiding organic solvents . The reaction solvents used are alcohol, ketone, or ester solvents, which are easy to recover and reuse, reducing production costs and environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions: Cefixime Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: Alkaline hydrolysis using alkali metal hydroxides such as sodium hydroxide or potassium hydroxide.

Substitution Reactions: Involving the replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Amidation: MICA sulfur-phosphorous active ester in the presence of 7-AVCA.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis Intermediate : Cefixime Methyl Ester serves as a crucial intermediate in the synthesis of cefixime itself. This application facilitates the study and development of cephalosporin antibiotics, allowing researchers to explore modifications that enhance efficacy and reduce resistance.

Biology

- Antibiotic Resistance Studies : The compound is used in research to investigate mechanisms of antibiotic resistance, particularly focusing on how bacteria adapt to cephalosporins. Understanding these mechanisms is vital for developing new strategies to combat resistant strains.

Medicine

- Clinical Efficacy : this compound contributes to clinical studies evaluating the effectiveness of cefixime in treating infections such as urinary tract infections and otitis media. Its pharmacokinetic profile supports its use in pediatric populations where dosing precision is critical.

Industry

- Production : In industrial applications, this compound plays a role in the large-scale production of cefixime, ensuring a consistent supply of this essential antibiotic for healthcare settings.

This compound exhibits significant biological activity through its mechanism of action:

- Mechanism : It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), disrupting the peptidoglycan synthesis pathway. This leads to bacterial cell lysis.

- Spectrum of Activity : The compound is effective against pathogens such as Escherichia coli, Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. However, it shows limited efficacy against Staphylococcus aureus and is inactive against Pseudomonas aeruginosa.

Case Studies

-

Clinical Efficacy in Urinary Tract Infections :

- A comparative study indicated that cefixime effectively treats uncomplicated urinary tract infections caused by E. coli and Proteus mirabilis. Patients receiving cefixime demonstrated comparable outcomes to those treated with amoxicillin or co-trimoxazole.

-

Pediatric Applications :

- In children with acute otitis media, a dose of 8 mg/kg daily of cefixime was found to be as effective as higher doses of amoxicillin or cefaclor, highlighting its suitability for pediatric use.

-

Stability Against Beta-Lactamases :

- This compound exhibits stability against certain beta-lactamase enzymes, enhancing its effectiveness against resistant bacterial strains.

Mecanismo De Acción

Cefixime Methyl Ester itself does not exhibit antibacterial activity. its hydrolyzed product, Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death . Cefixime is stable in the presence of certain beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Esters

Cefixime Ethyl Ester and tert-Butyl Ester

Cefixime derivatives with alternative ester groups, such as Ethyl Ester (C₁₈H₁₉N₅O₇S₂) and tert-Butyl Ester (C₂₀H₂₃N₅O₇S₂), exhibit distinct physicochemical and synthetic properties (Table 1):

Key Findings :

- The methyl ester’s smaller alkyl group facilitates faster hydrolysis and easier removal of by-products, enhancing manufacturing efficiency .

- tert-Butyl esters may improve thermal stability but complicate synthesis due to steric hindrance .

Comparison with Non-Cephalosporin Methyl Esters

Methyl esters of non-cephalosporin compounds, such as Sandaracopimaric Acid Methyl Ester (CAS: N/A) and Torulosic Acid Methyl Ester (CAS: N/A), highlight broader trends in esterification:

Key Insight :

- This compound is uniquely tailored for rapid hydrolysis in API production, unlike plant-derived esters used in analytical chemistry .

Comparison with Cefditoren Pivaloyloxymethyl Ester

Cefditoren, a cephalosporin administered as the pivaloyloxymethyl ester , shares structural similarities but differs in pharmacokinetics:

Key Finding :

Analytical and Regulatory Considerations

Impurity Profiling

This compound is classified as a process-related impurity in Cefixime formulations. Analytical methods (e.g., HPLC, LC-MS) distinguish it from other impurities like Cefixime Sulfoxide and 7-AVCA .

Regulatory Status

- This compound is listed in pharmacopeial standards (e.g., USP, EP) as a reference impurity .

Actividad Biológica

Cefixime Methyl Ester is a derivative of cefixime, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its mechanism of action, pharmacokinetics, and interactions with bacterial cells. This article explores these aspects in detail, supported by relevant data tables and research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It primarily targets penicillin-binding proteins (PBPs) , which are essential for the structural integrity of bacterial cell walls. By binding to these proteins, this compound disrupts the peptidoglycan synthesis pathway, leading to cell lysis and death of susceptible bacteria .

Key Points:

- Target : Penicillin-binding proteins (PBPs)

- Mode of Action : Inhibition of peptidoglycan synthesis

- Result : Bacterial cell lysis

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Approximately 40-50% of the drug is absorbed when administered orally, with peak plasma concentrations occurring between 2 to 6 hours post-administration .

- Distribution : The drug is moderately distributed in body tissues and extracellular fluids, with about 65% serum protein binding .

- Metabolism : The metabolic pathways specific to this compound are not extensively documented; however, it is likely that it follows similar pathways as cefixime.

- Excretion : About 50% of the absorbed dose is excreted unchanged in urine within 24 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 40-50% |

| Peak Concentration (Cmax) | ~3.7 µg/mL |

| Time to Peak (Tmax) | 2-6 hours |

| Half-life | 3-4 hours (up to 9 hours in some cases) |

| Excretion | ~50% unchanged in urine |

Biological Activity and Efficacy

This compound demonstrates broad-spectrum antibacterial activity against various pathogens. It is particularly effective against:

- Enterobacteriaceae

- Haemophilus influenzae

- Streptococcus pneumoniae

- Moraxella catarrhalis

However, it shows limited efficacy against certain organisms such as Staphylococcus aureus and is inactive against Pseudomonas aeruginosa .

Case Studies

-

Clinical Efficacy in Urinary Tract Infections :

A comparative study demonstrated that cefixime is effective in treating uncomplicated urinary tract infections caused by Escherichia coli and Proteus mirabilis. Patients receiving cefixime showed comparable clinical outcomes to those treated with amoxicillin or co-trimoxazole . -

Pediatric Applications :

In children with acute otitis media, cefixime administered at a dose of 8 mg/kg daily was found to be as effective as higher doses of amoxicillin or cefaclor .

This compound retains biochemical properties similar to those of cefixime:

- Cellular Effects : Induces lysis in susceptible bacterial cells.

- Stability Against Beta-Lactamases : this compound exhibits stability against certain beta-lactamase enzymes, making it effective against resistant strains .

Research Applications

This compound is utilized in various research fields:

- Chemistry : As an intermediate in the synthesis of cefixime.

- Biology : Investigating mechanisms of antibiotic resistance.

- Pharmaceuticals : Development of new antibiotics based on cephalosporin structures.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Cefixime Methyl Ester, and how do they differ in terms of solvent efficiency and by-product management?

this compound is synthesized via acylation reactions involving intermediates like 7-amino-3-vinyl-cephalanic acid and ethyl acetate. A green chemistry approach replaces traditional solvents (e.g., tetrahydrofuran) with Cefixime active methyl ester, improving solvent recovery and reducing waste. The process involves hydrolysis of the ester intermediate, crystallization, and filtration. By-products like mercaptobenzothiazole are managed through solvent recovery systems .

Q. What are the best practices for characterizing the purity and structural integrity of this compound?

Characterization employs chromatographic (e.g., HPTLC, GC) and spectroscopic (e.g., NMR, IR) methods. For purity assessment, gas chromatography with flame ionization detectors and capillary columns (e.g., HP-Innowax) is used to analyze fatty acid methyl esters. Structural confirmation relies on spectral data matching reference standards, ensuring compliance with pharmacopeial guidelines .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed documentation of experimental parameters (e.g., molar ratios, catalyst concentrations, reaction temperatures) is critical. Follow guidelines from academic journals, such as including step-by-step protocols in supplementary materials and validating methods through independent replication. Reproducibility is enhanced by adhering to structured reporting standards for chemical synthesis .

Q. What analytical challenges arise in quantifying this compound, and how are they addressed?

Challenges include interference from degradation products and matrix complexity. Spectrophotometric methods, such as visible spectrophotometry with fractional factorial design, are optimized using Quality by Design (QbD) principles. Response surface methodology and central composite designs minimize experimental runs while ensuring accuracy .

Advanced Research Questions

Q. How can experimental design methodologies like the Taguchi method optimize this compound synthesis?

The Taguchi method uses orthogonal arrays (e.g., L-9) to evaluate parameters like catalyst type (NaOH vs. KOH), concentration (0.5–1.5 wt%), and temperature (40–60°C). Signal-to-noise (S/N) ratios identify optimal conditions, with ANOVA revealing catalyst concentration as the most influential parameter (77.6% contribution). This approach reduces experimental runs while maximizing yield (e.g., 96.7% for rapeseed methyl ester) .

Q. What strategies resolve contradictions between theoretical and experimental yields in this compound synthesis?

Discrepancies often stem from unaccounted variables (e.g., impurities in raw materials, side reactions). Systematic analysis via ANOVA and residual plots identifies confounding factors. For example, deviations in esterification efficiency may require recalibrating alcohol-to-oil molar ratios or optimizing catalyst recovery .

Q. How does photocatalytic degradation inform environmental risk assessments of this compound?

Polyaniline/SnO₂ nanocomposites degrade Cefixime under UV/visible light, with optimization via Minitab software. Critical parameters include catalyst loading (0.5–1.5 g/L) and pH (3–9). Degradation pathways are analyzed using LC-MS to identify transformation products, informing toxicity assessments .

Q. How can green chemistry principles improve solvent recovery in this compound synthesis?

Ethyl acetate and active methyl ester systems enhance solvent recyclability compared to traditional solvents. Process intensification techniques, such as continuous-flow reactors, reduce waste generation. Lifecycle assessments quantify environmental impacts, aligning with sustainability goals .

Q. Methodological Insights

- Data Contradiction Analysis : Use factorial designs to isolate variable interactions and apply statistical tools (e.g., Pareto charts) to prioritize factors affecting yield .

- Validation : Cross-validate analytical methods (e.g., HPTLC vs. spectrophotometry) and adhere to ICH guidelines for accuracy, precision, and linearity .

- Documentation : Follow Beilstein Journal guidelines for experimental sections, including raw data in supplementary materials and referencing prior syntheses .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGEMACCCYJO-QVJRADPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.